sodium hypophosphate - NaH4P2O6

Electroless copper plating Autocatalytic reduction Phosphorus reducing agents

Sodium hypophosphate (NaH₄P₂O₆, CAS 14921-98-3), systematically named monosodium trihydrogen hypodiphosphate or monosodium hypophosphate, is the acid sodium salt of hypophosphoric acid (H₄P₂O₆). It belongs to the hypophosphate family, defined by a direct phosphorus–phosphorus (P–P) covalent bond with both phosphorus atoms in the formal +4 oxidation state—an intermediate and relatively rare oxidation level among inorganic phosphorus oxyanions.

Molecular Formula C23H40
Molecular Weight 0
CAS No. 14921-98-3
Cat. No. B1172510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium hypophosphate - NaH4P2O6
CAS14921-98-3
Synonymssodium hypophosphate - NaH4P2O6
Molecular FormulaC23H40
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hypophosphate (NaH₄P₂O₆, CAS 14921-98-3): Structural Identity, Oxidation State, and Procurement-Relevant Characteristics


Sodium hypophosphate (NaH₄P₂O₆, CAS 14921-98-3), systematically named monosodium trihydrogen hypodiphosphate or monosodium hypophosphate, is the acid sodium salt of hypophosphoric acid (H₄P₂O₆) [1]. It belongs to the hypophosphate family, defined by a direct phosphorus–phosphorus (P–P) covalent bond with both phosphorus atoms in the formal +4 oxidation state—an intermediate and relatively rare oxidation level among inorganic phosphorus oxyanions [1][2]. With a molecular weight of approximately 183.96–185.97 g·mol⁻¹ and the formula H₃NaO₆P₂ (or H₅NaO₆P₂ as the hydrated form), this compound exists as a white, water-soluble crystalline solid . Unlike the widely commercialized sodium hypophosphite (NaH₂PO₂, P oxidation state +1) or sodium phosphite (Na₂HPO₃, P +3), sodium hypophosphate occupies a distinct niche characterized by its P–P bonded dimeric anion that imparts a unique combination of moderate reducing power, pH-dependent speciation, and selective metal-ion coordination chemistry [1][3].

Why Sodium Hypophosphate (NaH₄P₂O₆) Cannot Be Replaced by Sodium Hypophosphite, Phosphite, or Pyrophosphate in Critical Applications


Sodium hypophosphate (NaH₄P₂O₆) is frequently conflated with sodium hypophosphite (NaH₂PO₂) in both nomenclature and procurement databases; however, these compounds differ fundamentally in phosphorus oxidation state, anion geometry, electron-donor stoichiometry, and hydrolytic stability—each of which produces quantifiably divergent performance in applications ranging from electroless metal deposition to analytical separations [1][2]. The hypophosphate anion (P₂O₆⁴⁻, P⁴⁺–P⁴⁺) features a direct P–P bond that is mechanically and thermally more robust than the P–O–P anhydride linkage of pyrophosphate (P₂O₇⁴⁻, P⁵⁺–O–P⁵⁺), which undergoes facile hydrolytic scission [3]. In electroless copper plating, sodium hypophosphate delivers only a single electron and one active hydrogen per molecule, making it incapable of fully reducing Cu²⁺ without a secondary activator—while sodium hypophosphite releases active hydrogen in two sequential steps, completely reducing Cu²⁺ to metallic copper . For selective tetravalent-metal precipitation, sodium hypophosphate operates at a strongly acidic pH window (1.5 to −0.5) where hypophosphite and phosphate salts fail to provide comparable selectivity [2][4]. These mechanistically grounded differences mean that substituting sodium hypophosphate with a cheaper or more available phosphorus salt without experimental validation will alter reaction stoichiometry, product purity, coating microstructure, or separation efficiency—and is therefore inadvisable for regulated or performance-critical processes.

Sodium Hypophosphate (NaH₄P₂O₆, CAS 14921-98-3): Quantitative Differentiation Evidence Against Closest Analogs


Single-Electron vs. Two-Step Hydride Transfer: Sodium Hypophosphate vs. Sodium Hypophosphite in Electroless Copper Plating

In electroless copper plating with Ni²⁺ as re-activator, sodium hypophosphate (NaH₄P₂O₆) releases exactly one electron and one active hydrogen atom per molecule, and consequently cannot achieve complete reduction of Cu²⁺ to metallic copper. In the same experimental system, sodium hypophosphite (NaH₂PO₂) releases active hydrogen in two sequential steps and fully reduces Cu²⁺ to Cu⁰ . This stoichiometric limitation of hypophosphate is rooted in its P⁴⁺–P⁴⁺ dimeric structure, which provides only a single reducing equivalent per phosphorus center under these conditions, versus the two P–H hydridic hydrogens available in the hypophosphite anion (H₂PO₂⁻, P¹⁺). The finding directly demonstrates that sodium hypophosphate cannot be used as a drop-in replacement for sodium hypophosphite in conventional electroless copper baths without a secondary reducing agent or re-activator .

Electroless copper plating Autocatalytic reduction Phosphorus reducing agents

Selective Quantitative Precipitation of Tetravalent Uranium at Strongly Acidic pH: Sodium Hypophosphate vs. Sodium Hypophosphite

Sodium hypophosphate (Na₂H₂P₂O₆·6H₂O) quantitatively precipitates U⁴⁺ from strongly acidic solution at pH 1.5 to −0.5 (HCl or H₂SO₄ medium), achieving gravimetric reproducibility within ±2% [1]. Under these conditions, only Ti⁴⁺, Zr⁴⁺, Hf⁴⁺, and Th⁴⁺ co-precipitate—making the reagent highly selective for the tetravalent actinide/lanthanide group [1]. In contrast, sodium hypophosphite (NaH₂PO₂) precipitates uranium from boiling dilute acid solution but co-precipitates zirconium and titanium under less discriminating conditions, offering inferior selectivity for U⁴⁺ in the presence of interfering ions [2]. The operational pH window for hypophosphate-based precipitation (pH ≤ 1.5) is substantially more acidic than typical hypophosphite protocols, enabling direct processing of strong-acid digests without neutralization [1].

Uranium separation Gravimetric analysis Nuclear materials Tetravalent metal precipitation

P–P Bond Mechanical Stability vs. P–O–P Linkage Lability Under Prolonged Dry Grinding

Under controlled dry grinding (20–30 °C, 20–30% relative humidity), the direct P–P bond in tetrasodium hypophosphate (Na₄P₂O₆) remains intact and is not severed even after 400–500 hours of continuous grinding [1]. This contrasts sharply with the P–O–P anhydride linkage characteristic of pyrophosphate (P₂O₇⁴⁻) and related condensed phosphates, which undergoes hydrolytic and mechanochemical scission under far milder conditions [2]. In the same study, the type I anhydrous phase of Na₄P₂O₆ converts to type II after 24 hours of grinding due to ionic rearrangement, but the P–P covalent backbone persists unchanged [1]. For disodium dihydrogen hypophosphate (Na₂H₂P₂O₆), the anhydrous type I phase remains stable through approximately 340 hours of grinding before transitioning to type II [1].

Mechanochemistry Phosphorus bond stability Inorganic salt processing Grinding-induced phase transformation

Grain-Refinement Effect and Enhanced Corrosion Resistance of Fe–W–P Alloy Coatings Electrodeposited with Sodium Hypophosphate

The addition of sodium hypophosphate to a citrate–ammonia electrodeposition bath (pH 8, 70 °C, 30 mA·cm⁻²) yields Fe–W–P alloy coatings with evidently smaller grain sizes compared to binary Fe–W coatings deposited from the same electrolyte without the hypophosphate additive [1]. Notably, phosphorus incorporation (0–1.7 at.% P) does not alter the tungsten content (25–27 at.% W) of the deposit, indicating that sodium hypophosphate acts specifically as a grain refiner without displacing tungsten co-deposition [1]. Electrochemical impedance spectroscopy in 0.012 M Na₂SO₄ / 0.027 M NaCl solution (pH 5, 90 °C) demonstrated that the Fe–W–P coating exhibits higher corrosion resistance compared to both pure Fe and binary Fe–W alloy coatings [1].

Electrodeposition Corrosion resistance Grain refinement Fe–W–P alloy coatings

Synergistic Thermal and Light Stabilization of Synthetic Polyamides Using Hypophosphate–Metal Salt Combinations

United States Patent 3,108,091 (BASF AG, 1963) establishes that hypophosphoric acid and/or its hypophosphate salts—including sodium, potassium, and other metal hypophosphates—at 0.05 to 2% by weight (preferably 0.1–0.5 wt.%) in combination with 0.001 to 1% by weight of a water-soluble cerium(III) or titanium(III) salt impart significantly improved thermal stability and fastness to light in synthetic polyamides derived from caprolactam, hexamethylene diammonium adipate, and related monomers [1]. The patent explicitly teaches that all metal hypophosphates and hypophosphoric acid are suitable for this application and do not differ greatly from one another in stabilizing action—meaning sodium hypophosphate (NaH₄P₂O₆) is functionally equivalent to other hypophosphate salts in this use [1]. This is a polymer-stabilization application where common reducing phosphorus compounds (hypophosphites, phosphites) are not taught as direct substitutes within the claimed synergistic combination with cerium/titanium salts [1].

Polyamide stabilization Thermal-oxidative degradation Polymer additives Hypophosphate synergist

Sodium Hypophosphate (NaH₄P₂O₆, CAS 14921-98-3): Evidence-Backed Application Scenarios Where Differentiation Drives Selection


Selective Gravimetric Determination and Recovery of Tetravalent Uranium from Strongly Acidic Process Streams

Based on the quantitative precipitation selectivity established by Bloss et al. (1967) [1], sodium hypophosphate is the reagent of choice for analytical laboratories and nuclear-fuel-cycle facilities requiring quantitative U⁴⁺ determination directly from strong-acid digests (pH 1.5 to −0.5) without prior neutralization. The validated gravimetric accuracy of ±2%—combined with co-precipitation limited to only Ti⁴⁺, Zr⁴⁺, Hf⁴⁺, and Th⁴⁺—enables reliable uranium assay in complex matrices where sodium hypophosphite or phosphate-based precipitants would introduce unacceptable cross-contamination [1][2].

Electrodeposition of Fine-Grained, Corrosion-Resistant Fe–W–P Alloy Coatings on Ferrous Substrates

As demonstrated by Vernickaite et al. (2014) [3], the incorporation of sodium hypophosphate into citrate–ammonia Fe–W electrodeposition baths produces Fe–W–P ternary alloy coatings with refined grain morphology and measurably higher corrosion resistance than binary Fe–W coatings, without reducing tungsten co-deposition efficiency. This is directly relevant to surface-engineering operations producing wear- and corrosion-resistant coatings for automotive, aerospace, or oil-and-gas components where grain-boundary density and barrier-layer integrity are performance-critical parameters [3].

Two-Step Electroless Copper Metallization Requiring Controlled Partial Reduction of Cu²⁺

The mechanistic finding by Zhang and Zhang (2024) —that sodium hypophosphate releases only one electron and one active hydrogen, and therefore cannot fully reduce Cu²⁺ under Ni²⁺ re-activation—paradoxically identifies a niche for this compound: processes requiring controlled, stepwise copper reduction (e.g., seed-layer deposition, graded-composition Cu–Ni composite fabrication) where the incomplete reduction kinetics of hypophosphate can be exploited as a built-in termination mechanism, unlike hypophosphite which drives the reaction to completion .

Thermal-Oxidative Stabilization of Polyamide Engineering Resins with Cerium/Titanium Synergist Systems

Following the teachings of US Patent 3,108,091 [4], sodium hypophosphate can be deployed at 0.1–0.5 wt.% in combination with 0.001–0.1 wt.% cerium(III) or titanium(III) salts as a thermal and light stabilizer package for polyamide-6, polyamide-66, and related engineering thermoplastics. This application scenario is particularly relevant for compounders developing stabilizer formulations for under-hood automotive components, electrical insulation, or high-temperature industrial parts where conventional phosphite antioxidants may not deliver equivalent long-term heat-aging performance in synergistic combination with the specified metal salts [4].

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